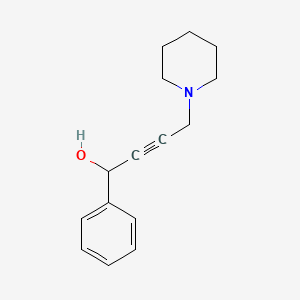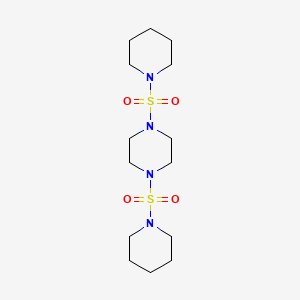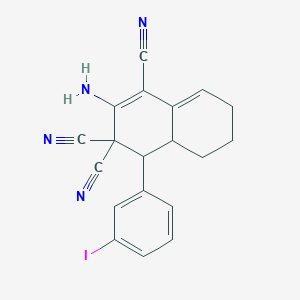![molecular formula C17H13FN4O3S B5213090 2-fluoro-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide](/img/structure/B5213090.png)
2-fluoro-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-fluoro-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic properties. This compound belongs to the class of sulfonylureas and has been studied extensively for its ability to regulate glucose levels in the body. In
Mecanismo De Acción
The mechanism of action of 2-fluoro-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide involves the inhibition of ATP-sensitive potassium channels in pancreatic beta cells. This results in the depolarization of the cell membrane and the subsequent release of insulin. The compound also inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-fluoro-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide include the regulation of glucose levels in the body, the inhibition of ATP-sensitive potassium channels in pancreatic beta cells, the release of insulin, the induction of apoptosis, and the inhibition of cell proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-fluoro-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide in lab experiments include its potential therapeutic properties, its ability to regulate glucose levels in the body, and its ability to inhibit the growth of cancer cells. The limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy.
Direcciones Futuras
There are several future directions for the study of 2-fluoro-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide. One direction is to further study its potential therapeutic properties in the treatment of diabetes and cancer. Another direction is to explore its potential use in combination with other drugs for the treatment of these diseases. Additionally, further studies are needed to determine the safety and efficacy of this compound in humans.
Métodos De Síntesis
The synthesis of 2-fluoro-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide involves several steps. The first step is the reaction of 2-fluoro-4-nitroaniline with 4-aminobenzenesulfonyl chloride in the presence of a base. This reaction produces 2-fluoro-N-(4-nitrophenyl)benzamide, which is then reduced to 2-fluoro-N-(4-aminophenyl)benzamide. The second step involves the reaction of 2-fluoro-N-(4-aminophenyl)benzamide with 2-pyrimidinylamine in the presence of a coupling agent. This reaction produces 2-fluoro-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide.
Aplicaciones Científicas De Investigación
2-fluoro-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide has been extensively studied for its potential therapeutic properties. The compound has been shown to regulate glucose levels in the body by inhibiting the ATP-sensitive potassium channels in pancreatic beta cells. This results in the release of insulin, which helps to lower blood glucose levels. The compound has also been studied for its potential anti-cancer properties. It has been shown to inhibit the growth of cancer cells in vitro and in vivo.
Propiedades
IUPAC Name |
2-fluoro-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN4O3S/c18-15-5-2-1-4-14(15)16(23)21-12-6-8-13(9-7-12)26(24,25)22-17-19-10-3-11-20-17/h1-11H,(H,21,23)(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFZDDYUQGDOPSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC=N3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-fluoro-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3,4-dichlorophenyl)-2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}ethanone hydrobromide](/img/structure/B5213009.png)
![2-[(2-methoxy-4-methylphenoxy)methyl]-N-methyl-N-[(4-methyl-1H-imidazol-2-yl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5213013.png)

![2-isopropyl-1-(mesitylsulfonyl)-3-[(4-methylphenyl)sulfonyl]imidazolidine](/img/structure/B5213021.png)
![11-(4-morpholinyl)-2-nitro-10H-indolo[3,2-b]quinoline](/img/structure/B5213027.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B5213032.png)

![2-[5-(3,4-dimethoxyphenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(3-nitrophenyl)-1,3-thiazole hydrobromide](/img/structure/B5213041.png)

![methyl 4-chloro-3-[(3,4-dihydro-2(1H)-isoquinolinylacetyl)amino]benzoate](/img/structure/B5213072.png)
![5-{4-[3-(4-tert-butylphenoxy)propoxy]-3-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5213075.png)
![4'-(4-iodophenyl)-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B5213079.png)

![5-({1-[2-(3,4-dimethylphenoxy)ethyl]-1H-indol-3-yl}methylene)-1-(2-furylmethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5213097.png)